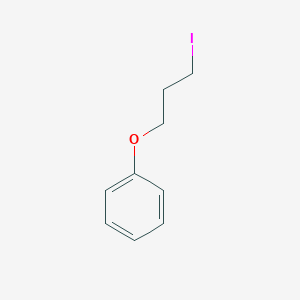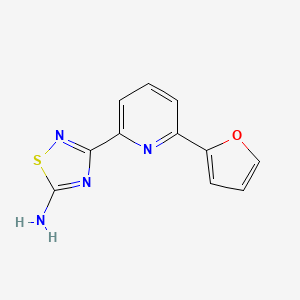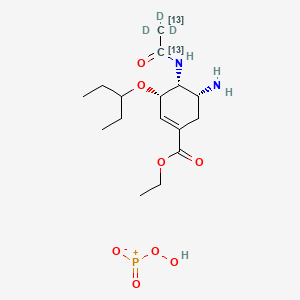
Oseltamivir-13C2,d3 Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oseltamivir-13C2,d3 Phosphate: is a stable isotope-labeled derivative of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The compound is labeled with carbon-13 (13C) and deuterium (D) to facilitate research studies, particularly in understanding metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-13C2,d3 Phosphate involves the incorporation of stable isotopes into the molecular structure of Oseltamivir. This typically requires specialized chemical reactions that introduce 13C and D atoms into the compound. The process involves multiple steps, including the use of labeled starting materials and reagents to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The production process also includes purification steps to remove any impurities and ensure the compound meets quality standards for research use.
Análisis De Reacciones Químicas
Types of Reactions
Oseltamivir-13C2,d3 Phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically used to modify the compound for research purposes or to study its metabolic fate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions include various labeled metabolites of Oseltamivir, which are used to study the compound's metabolic pathways and pharmacokinetics. These products help researchers understand how the compound is processed in the body and its potential effects.
Aplicaciones Científicas De Investigación
Oseltamivir-13C2,d3 Phosphate is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of metabolic pathways and pharmacokinetics. It is used in chemistry to study reaction mechanisms and kinetics, in biology to understand cellular processes, in medicine to investigate drug metabolism and efficacy, and in industry for quality control and environmental studies.
Mecanismo De Acción
Oseltamivir-13C2,d3 Phosphate exerts its antiviral effects by inhibiting the neuraminidase enzyme of influenza viruses. This inhibition prevents the release of new virus particles from infected cells, thereby limiting the spread of the infection. The compound targets the neuraminidase enzyme, which is essential for the virus's life cycle.
Comparación Con Compuestos Similares
Oseltamivir-13C2,d3 Phosphate is compared with other similar compounds, such as Zanamivir and Peramivir, which also inhibit neuraminidase. The uniqueness of this compound lies in its stable isotope labeling, which allows for more precise research studies. Other similar compounds may not have this labeling, making this compound particularly valuable for metabolic and pharmacokinetic research.
List of Similar Compounds
Zanamivir
Peramivir
Laninamivir
Baloxavir marboxil
Propiedades
Fórmula molecular |
C16H29N2O8P |
|---|---|
Peso molecular |
413.39 g/mol |
Nombre IUPAC |
ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C16H28N2O4.HO4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1/i4+1D3,10+1; |
Clave InChI |
JBTFXCKJYNSRNQ-ZHDDORMASA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-] |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Butyl-2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B15354238.png)
![N-[6-(2,4-dichlorophenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B15354249.png)
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopyrrolidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B15354257.png)
![7-Bromo-4-methoxythieno[3,2-c]pyridine](/img/structure/B15354262.png)
![4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine](/img/structure/B15354264.png)

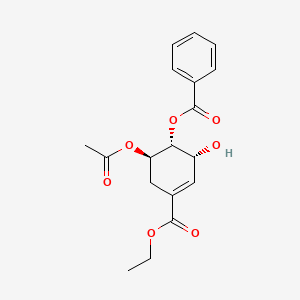
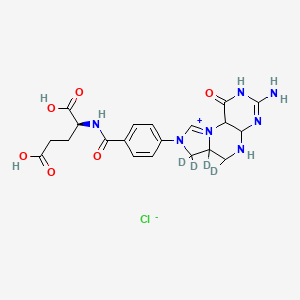
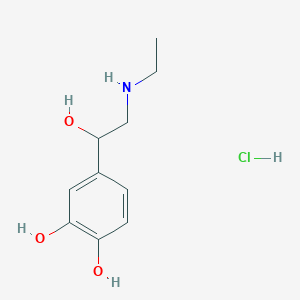
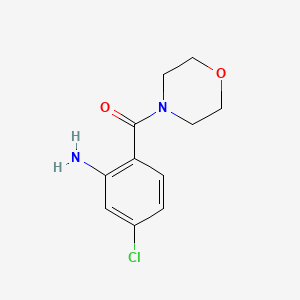
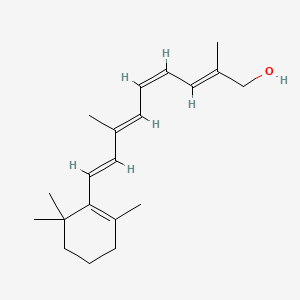
![1-Methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine](/img/structure/B15354297.png)
